Bromure de désacétylvécuronium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Crocin is a carotenoid chemical compound predominantly found in the flowers of Crocus sativus (saffron) and Gardenia jasminoides . It is primarily responsible for the characteristic color of saffron. Chemically, crocin is the diester formed from the disaccharide gentiobiose and the dicarboxylic acid crocetin . When isolated, crocin appears as a deep red crystalline substance with a melting point of 186°C and forms an orange solution when dissolved in water .

Applications De Recherche Scientifique

Crocin has garnered significant attention for its potential therapeutic properties . Its applications span across various fields:

Chemistry: Crocin is used as a natural dye and in the synthesis of other carotenoids.

Biology: It is studied for its antioxidant properties and its ability to protect against oxidative stress.

Medicine: Crocin has shown promise in treating metabolic disorders, neurodegenerative diseases, and depression It also exhibits anti-inflammatory and immunoregulatory activities.

Mécanisme D'action

Target of Action

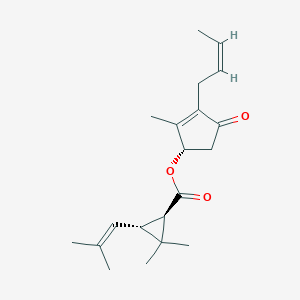

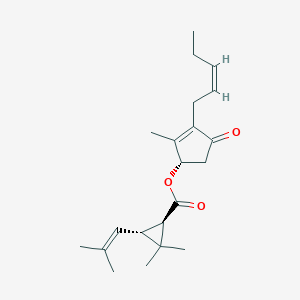

Desacetylvecuronium bromide, also known as 3-Hydroxyvecuronium Bromide, is a nondepolarizing neuromuscular blocking agent . Its primary targets are the cholinergic receptors at the motor end-plate . These receptors play a crucial role in muscle contraction, and by blocking them, Desacetylvecuronium bromide can induce muscle relaxation .

Mode of Action

Desacetylvecuronium bromide acts by competing for cholinergic receptors at the motor end-plate . This competition prevents acetylcholine, a neurotransmitter responsible for triggering muscle contraction, from binding to these receptors . As a result, it inhibits depolarization, leading to muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by Desacetylvecuronium bromide is the neuromuscular transmission pathway . By blocking the cholinergic receptors at the motor end-plate, it prevents the transmission of signals from motor neurons to muscles . This blockage inhibits muscle contraction, resulting in muscle relaxation .

Pharmacokinetics

Desacetylvecuronium bromide has a smaller plasma clearance and a larger steady-state distribution volume compared to vecuronium . It also has a longer terminal elimination half-life and a longer mean residence time . The renal clearances of Desacetylvecuronium and vecuronium were found to be 0.85 and 0.58 ml.kg-1.min-1, respectively . These properties impact the bioavailability of the drug, influencing its onset and duration of action .

Result of Action

The primary result of Desacetylvecuronium bromide’s action is muscle relaxation . By blocking the cholinergic receptors at the motor end-plate, it inhibits muscle contraction . This effect is utilized in medical procedures that require muscle relaxation, such as surgery and mechanical ventilation .

Action Environment

The action, efficacy, and stability of Desacetylvecuronium bromide can be influenced by various environmental factors. For instance, the presence of potent inhalation anesthetics can slightly enhance the neuromuscular blocking action of Desacetylvecuronium bromide . Additionally, factors such as the patient’s body temperature can affect the duration of action, with hypothermia potentially prolonging it .

Analyse Biochimique

Biochemical Properties

Desacetylvecuronium bromide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interfere in the transmission of neuromuscular end plate and causes diminished central nervous system activity .

Cellular Effects

Desacetylvecuronium bromide has profound effects on various types of cells and cellular processes. It influences cell function by inducing skeletal muscle relaxation, which is essential for certain surgical procedures

Molecular Mechanism

The molecular mechanism of action of Desacetylvecuronium bromide is primarily through its role as a nondepolarizing neuromuscular blocking agent . It exerts its effects at the molecular level by interfering with the transmission at the neuromuscular end plate

Dosage Effects in Animal Models

The effects of Desacetylvecuronium bromide can vary with different dosages in animal models. While specific threshold effects, as well as any toxic or adverse effects at high doses, are not fully documented, it is known that the compound is used in anesthesia for its muscle-relaxing effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Traditional production of crocin involves extraction from crocin-producing plants like Crocus sativus . recent advancements have introduced microbial synthesis methods. For instance, genetic modifications in Escherichia coli strains have enabled the complete microbial synthesis of crocetin and its glycosylated derivatives using glycerol as the primary carbon source . This method involves the overexpression of key enzymes such as zeaxanthin cleavage dioxygenase and crocetin dialdehyde dehydrogenase .

Industrial Production Methods: Industrial production of crocin has also been explored through multigene stacking in Nicotiana benthamiana . This method involves expressing genes from Gardenia jasminoides in tobacco plants, resulting in high yields of crocin I and crocin II . This approach provides a sustainable and scalable platform for crocin production.

Analyse Des Réactions Chimiques

Types of Reactions: Crocin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve nucleophilic reagents under mild conditions.

Major Products: The major products formed from these reactions include crocetin and its derivatives .

Comparaison Avec Des Composés Similaires

Crocin is unique among carotenoids due to its water-solubility and glycosylated structure . Similar compounds include:

Crocetin: The aglycone form of crocin, which lacks the glycosyl groups.

Safranal: Another component of saffron, responsible for its aroma.

Picrocrocin: A precursor to safranal, contributing to the bitter taste of saffron.

Compared to these compounds, crocin’s glycosylated structure enhances its solubility and bioavailability, making it particularly effective in various therapeutic applications .

Propriétés

Numéro CAS |

73319-13-8 |

|---|---|

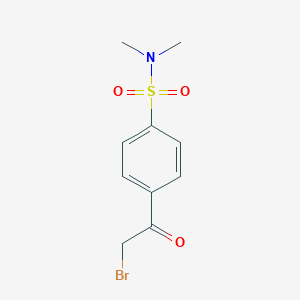

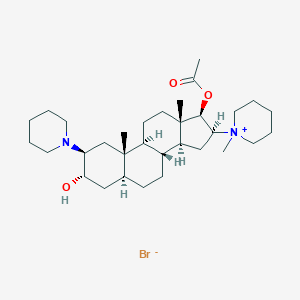

Formule moléculaire |

C32H55BrN2O3 |

Poids moléculaire |

595.7 g/mol |

Nom IUPAC |

[(2S,3R,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide |

InChI |

InChI=1S/C32H55N2O3.BrH/c1-22(35)37-30-28(34(4)17-9-6-10-18-34)20-26-24-12-11-23-19-29(36)27(33-15-7-5-8-16-33)21-32(23,3)25(24)13-14-31(26,30)2;/h23-30,36H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24-,25-,26-,27+,28+,29-,30+,31+,32+;/m1./s1 |

Clé InChI |

UPUCOGXSWOPTGS-WARIFQLASA-M |

SMILES isomérique |

CC(=O)O[C@H]1[C@H](C[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-] |

SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-] |

SMILES canonique |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-] |

Pictogrammes |

Acute Toxic |

Synonymes |

1-[(2β,3α,5α,16β,17β)-17-(Αcetyloxy)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium Bromide; 3-Hydroxyvecuronium Bromide; Org 7268; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.